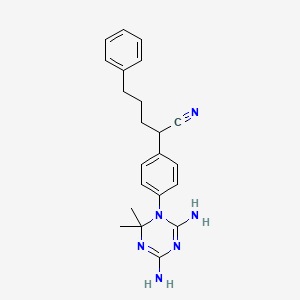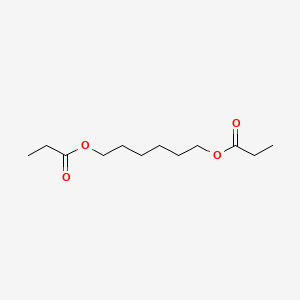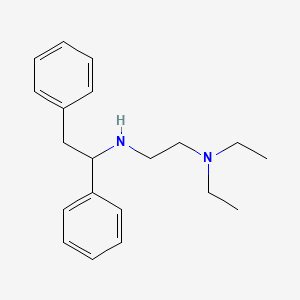
N-(1,2-diphenylethyl)-N',N'-diethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/KH8601150 is a chemical compound listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is part of the NIOSH Pocket Guide to Chemical Hazards, which provides information on various chemicals found in the workplace . The guide helps in recognizing and controlling occupational chemical hazards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/KH8601150 involves specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for the synthesis and analysis of various compounds . The exact synthetic route for NIOSH/KH8601150 would depend on the specific chemical structure and desired purity.
Industrial Production Methods: Industrial production methods for NIOSH/KH8601150 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be efficient and cost-effective, often involving continuous flow processes and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/KH8601150 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/KH8601150 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of NIOSH/KH8601150 depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced analytical techniques to ensure their purity and structural integrity .
Wissenschaftliche Forschungsanwendungen
NIOSH/KH8601150 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies involving cellular processes and biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various materials and chemicals .
Wirkmechanismus
NIOSH/KH8601150 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison involves analyzing the differences in their chemical reactivity, biological activity, and industrial applications . This helps in understanding the specific advantages and limitations of NIOSH/KH8601150.
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
These compounds share some similarities with NIOSH/KH8601150 but also have distinct features that make them unique in their respective applications.
Eigenschaften
CAS-Nummer |
3847-48-1 |
|---|---|
Molekularformel |
C20H28N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-(1,2-diphenylethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-3-22(4-2)16-15-21-20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,20-21H,3-4,15-17H2,1-2H3 |
InChI-Schlüssel |
JEORTHKQPXKVMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


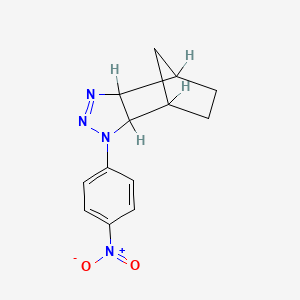



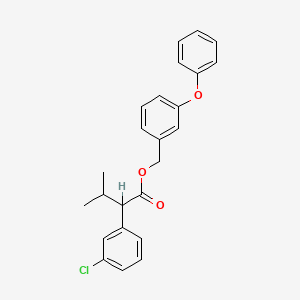

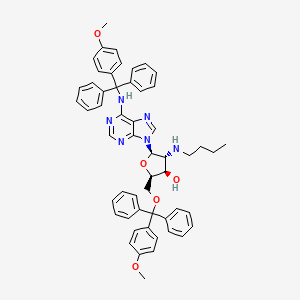
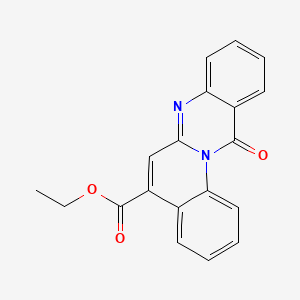
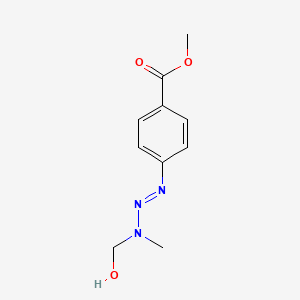
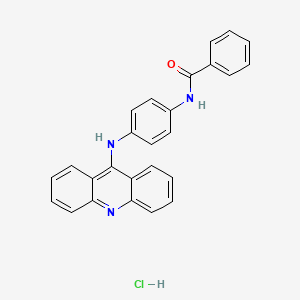
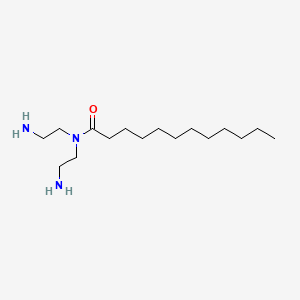
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
